2-Chloroquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFLMSYIISDCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593033 | |
| Record name | 2-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771555-21-6 | |
| Record name | 2-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloroquinolin 4 Ol and Its Direct Precursors/analogues
Classical Quinoline (B57606) Synthesis Approaches Potentially Applicable to 2-Chloroquinolin-4-ol
The traditional methods for quinoline synthesis, many of which were developed in the late 19th and early 20th centuries, offer pathways to the quinolin-4-one core, which is tautomeric with the quinolin-4-ol form. The introduction of a chlorine atom at the 2-position can be envisioned through the use of appropriately substituted starting materials.
Gould–Jacobs Cyclization and Related Reactions
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines. The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline scaffold. wikipedia.org
For the synthesis of this compound, the logical starting aniline would be a 2-chloro-substituted aniline. However, the regioselectivity of the cyclization is a critical factor, influenced by both steric and electronic effects of the substituents on the aniline ring. mdpi.com The reaction with an asymmetrically substituted aniline can potentially lead to a mixture of isomeric products. mdpi.com The high temperatures required for the cyclization step, often exceeding 250 °C, can also pose a limitation, potentially leading to decomposition. mdpi.com Microwave-assisted modifications of the Gould-Jacobs reaction have been shown to reduce reaction times and improve yields. ablelab.euresearchgate.net
A key intermediate in this synthesis is a substituted 4-hydroxyquinoline-3-carboxylic acid. The final step to obtain the target molecule would be the decarboxylation of this intermediate.
Table 1: Key Transformations in the Gould-Jacobs Reaction
| Step | Reactants | Product | Notes |
|---|---|---|---|
| Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonic ester | Initial Michael addition followed by elimination. ablelab.eu |
| Cyclization | Anilinomethylenemalonic ester | Ethyl 4-hydroxyquinoline-3-carboxylate | High-temperature intramolecular cyclization. ablelab.eu |
| Hydrolysis | Ethyl 4-hydroxyquinoline-3-carboxylate | 4-Hydroxyquinoline-3-carboxylic acid | Typically performed with a base like sodium hydroxide. wikipedia.org |
| Decarboxylation | 4-Hydroxyquinoline-3-carboxylic acid | 4-Hydroxyquinoline | Achieved by heating. wikipedia.org |
Camps' Cyclization for Quinolin-4-ones
The Camps' cyclization involves the intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. mdpi.com The reaction can produce a mixture of quinolin-2-one and quinolin-4-one isomers, with the product ratio being dependent on the reaction conditions and the structure of the starting material. mdpi.comresearchgate.net
To apply this method for the synthesis of this compound, a potential precursor would be an N-(2-acyl-chlorophenyl)amide. A modern two-step approach involves the copper-catalyzed amidation of o-halophenones, followed by a base-promoted Camps cyclization, which has proven effective for the synthesis of 2-aryl-4-quinolones. jptcp.comresearchgate.netnih.gov
Pfitzinger Reaction and Decarboxylation Strategies
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net This method is particularly relevant as the resulting quinoline-4-carboxylic acid can be decarboxylated to yield the corresponding quinolin-4-ol. organic-chemistry.org
The synthesis of this compound via this route would likely involve a starting material that introduces the chloro substituent at the 2-position of the final product. The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid, which then reacts with the carbonyl compound to form an imine and subsequently an enamine that cyclizes and dehydrates. wikipedia.org The direct precursor to the target compound, 2-chloroquinoline-4-carboxylic acid, is a known compound, suggesting the feasibility of this approach. cymitquimica.combldpharm.com
Table 2: Pfitzinger Reaction for Substituted Quinoline-4-carboxylic Acids
| Starting Materials | Key Intermediate | Product |
|---|---|---|
| Isatin, Carbonyl Compound, Base | Keto-acid from isatin hydrolysis | Substituted Quinoline-4-carboxylic acid |
This table illustrates the general components of the Pfitzinger reaction.
Skraup, Knorr, Friedländer, and Doebner–von Miller Approaches
These classical methods, while fundamental in quinoline chemistry, have varying degrees of direct applicability for the synthesis of this compound.
Skraup Synthesis : This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org The use of a substituted aniline, such as 2-chloroaniline, has been reported to yield the corresponding chloroquinoline. For instance, the Skraup reaction with 2-chloroaniline can produce 8-chloroquinoline, and with 2-methoxy-5-chloroaniline, a chloro-substituted quinoline is also formed. nih.govcdnsciencepub.com However, this method typically does not yield a 4-hydroxy substituent directly.
Knorr Quinoline Synthesis : This method converts a β-ketoanilide into a 2-hydroxyquinoline using a strong acid like sulfuric acid. synarchive.comwikipedia.orgdrugfuture.com The reaction proceeds via an electrophilic aromatic substitution. To obtain a 2-chloro-substituted quinolone, a β-ketoanilide derived from a chloro-substituted precursor would be necessary. Under certain conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. wikipedia.org
Friedländer Synthesis : This reaction condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgorganicreactions.orgalfa-chemistry.comjk-sci.comorganic-chemistry.org The synthesis of a 2-chloro-substituted quinoline would require a 2-amino-chlorobenzaldehyde or a 2-amino-chloroketone as a starting material.
Doebner–von Miller Reaction : This is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.com The use of a chloro-substituted aniline could potentially lead to a chloro-substituted quinoline. However, like the Skraup synthesis, it does not inherently produce a 4-hydroxyquinoline. It has been noted that certain substituted anilines, such as 2-chloro-5-aminopyridine, may lead to alternative cyclization products. wikipedia.org
Advanced and Green Synthetic Protocols for Chloroquinoline Scaffolds
Modern synthetic chemistry has introduced more efficient and selective methods for the construction of quinoline and quinolone frameworks, often employing transition metal catalysis and adhering to the principles of green chemistry.
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Carbonylation, Suzuki-Miyaura Arylation)
Transition metal-catalyzed reactions have become powerful tools for the synthesis of complex heterocyclic compounds.
Palladium-Catalyzed Carbonylation : This method is effective for the synthesis of quinolones. One approach involves the palladium-catalyzed carbonylative annulation of o-iodoanilines with terminal alkynes and carbon monoxide. nih.gov A more recent development utilizes a dual-base system with an iron carbonyl complex as a non-gaseous source of carbon monoxide for the three-component condensation of 2-iodoaniline, a terminal alkyne, and CO to produce 4-quinolones with high yields. mdpi.com To synthesize a 2-chloro-4-quinolone, a 2-chloro-substituted o-iodoaniline could potentially be used as a starting material.
Suzuki-Miyaura Arylation : The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is particularly useful for the functionalization of the quinoline core. For instance, 2,4-dichloroquinoline can undergo regioselective Suzuki coupling. The chloro group at the C-2 position is more reactive towards oxidative addition with palladium(0) due to the electron-withdrawing effect of the adjacent nitrogen atom. beilstein-journals.orgnih.gov This allows for selective alkynylation at the C-2 position, followed by arylation at the C-4 position. beilstein-journals.orgnih.gov This methodology provides a route to highly substituted quinolines, and by choosing appropriate coupling partners, it can be adapted for the synthesis of precursors to this compound.
Table 3: Regioselective Coupling of 2,4-Dichloroquinoline
| Reaction Step | Position of Substitution | Catalyst System | Product Type |
|---|---|---|---|
| Alkynylation | C-2 | Pd/C-Cu | 2-Alkynyl-4-chloroquinoline |
| Arylation | C-4 | Palladium catalyst | 2-Alkynyl-4-arylquinoline |
This table outlines a two-step functionalization of the 2,4-dichloroquinoline scaffold. beilstein-journals.orgnih.gov
Metal-Free and Biocatalytic Synthesis
The development of synthetic methods that avoid the use of heavy metals is a significant area of research, driven by the need for more environmentally benign and cost-effective processes. While direct metal-free synthesis of this compound is not extensively documented, the principles of metal-free quinoline synthesis can be applied. These methods often rely on cyclization reactions of appropriately substituted anilines and three-carbon synthons. Variations include the use of microwave irradiation or ionic liquids to promote the reaction without a metal catalyst.
Biocatalysis offers a green alternative for the synthesis of quinoline and quinolone derivatives. Enzymes such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed in the oxidative aromatization of tetrahydroquinolines to their corresponding quinoline derivatives. Specifically, whole cells and purified MAO-N enzymes can catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into quinolines mdpi.comnih.gov. Additionally, a chemo-enzymatic approach using HRP can convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds mdpi.comnih.gov. While these methods have not been explicitly reported for this compound, they represent a promising avenue for its biocatalytic production. The application of biocatalysis is expanding, with enzymes being used for the synthesis of various pharmaceutical intermediates through enantioselective reductions and other transformations acs.orgnih.govresearchgate.net.
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. The application of ultrasonic irradiation in the synthesis of quinoline and its derivatives is well-documented. For instance, the condensation reaction of isatin with ketones to form quinolines can be efficiently catalyzed by basic ionic liquids under ultrasonic irradiation in aqueous media, presenting a green synthetic route nih.gov. Another example involves the use of SnCl2·2H2O as a precatalyst for the one-pot, three-component synthesis of 2-substituted quinolines under ultrasound irradiation in water nih.govwikipedia.org.
The benefits of sonochemistry in organic synthesis are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing reaction rates mdpi.com. This technique has been successfully applied to promote the synthesis of quinolone and isoquinolone derivatives from the oxidation of quinolinium and isoquinolinium salts, offering advantages such as shorter reaction times and easier work-up mdpi.com. Furthermore, ultrasound has been utilized in the Wittig reaction for the synthesis of 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones, demonstrating its versatility in functionalizing the quinoline core baranlab.orgorganic-chemistry.org. The O-alkylation of quinolin-4-ols to produce 4-alkoxyquinolines has also been efficiently achieved using ultrasound energy, providing rapid access to these compounds in satisfactory yields researchgate.net.
Table 1: Examples of Ultrasound-Assisted Synthesis of Quinolines
| Reactants | Catalyst/Conditions | Product | Key Advantages |
| Isatin and ketones | Basic ionic liquid, ultrasound, aqueous media | Quinolines | Green method, mild conditions, high selectivity nih.gov |
| Aniline, aldehydes, and ethyl 3,3-diethoxypropionate | SnCl2·2H2O, ultrasound, water | 2-substituted quinolines | One-pot, rapid synthesis, good yields nih.govwikipedia.org |
| Quinolinium salts | Potassium tert-butylate, ultrasound, tert-butanol | Quinolones | Shorter reaction times, easier work-up mdpi.com |
| 4-chloro-3-formylquinoline and nonstabilized ylides | Ultrasound | 3-vinyl-4-chloroquinolines | Mild conditions, high yields baranlab.orgorganic-chemistry.org |
| 6-methoxy-2-methylquinolin-4-ol and benzyl (B1604629) bromides | K2CO3, ultrasound, DMF | 4-alkoxy-6-methoxy-2-methylquinolines | Rapid access (15 min), satisfactory yields researchgate.net |
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity. The synthesis of quinoline derivatives has greatly benefited from the development of novel MCRs.
A notable example is the Passerini three-component reaction (P-3CR), which has been utilized to synthesize a series of new alkyne-2-chloroquinolines in moderate to good yields under mild, green conditions. This reaction involves the combination of a carboxylic acid, an oxo compound (like 2-chloroquinolin-3-carboxaldehyde), and an isocyanide to form α-acyloxy carboxamides. This approach allows for the efficient functionalization of the 2-chloroquinoline (B121035) scaffold.
Furthermore, a novel, high-yielding, one-step synthesis of 2-chloroquinazolin-4-ols has been described using thiophosgene in a reaction with 2-aminoamides. While this produces a related quinazoline core, the underlying principles of one-pot cyclization and chlorination are relevant. Another efficient one-pot method involves the microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl3. Additionally, a one-pot synthesis of 2-amino-4-chloroquinolines has been developed via a Smiles rearrangement, involving the O-alkylation of 4-chloro-1H-quinolin-2-ones with chloroacetamide followed by the rearrangement.
Table 2: Selected One-Pot and Multicomponent Reactions for Chloroquinoline Synthesis
| Reaction Type | Key Reagents | Product | Reference |
| Passerini three-component reaction | 2-chloroquinolin-3-carbaldehyde, propynoic acid, terbutyl isocyanide | Alkyne-2-chloroquinolines | |
| One-pot cyclization/chlorination | 2-aminoamides, thiophosgene | 2-chloroquinazolin-4-ols | |
| Microwave-assisted one-pot synthesis | Anilines, malonic acid, POCl3 | 2,4-dichloroquinolines | |
| One-pot O-alkylation/Smiles rearrangement | 4-chloro-1H-quinolin-2-ones, chloroacetamide | 2-amino-4-chloroquinolines |
Regioselective Functionalization Strategies Applied to Chloroquinolines
Directed Metalation Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position, creating a reactive organometallic intermediate that can be trapped with an electrophile.
In the context of chloroquinolines, directed metalation has been successfully employed to introduce substituents at specific positions. For instance, 2-, 3-, and 4-chloroquinolines can be selectively lithiated at low temperatures using lithium diisopropylamide (LDA). 2-Chloroquinoline is lithiated at the more acidic C-3 position, while 4-chloroquinoline is also lithiated at the C-3 position. The resulting 2-chloro-3-lithioquinoline can then react with various electrophiles to yield 2,3-disubstituted quinolines mdpi.com.
Furthermore, the choice of the metalating agent can control the regioselectivity of the functionalization. While LDA promotes metalation at the C-3 position of the quinoline ring, the use of lithium-magnesium or lithium-zinc amides can lead to the functionalization of the C-2 or C-8 positions wikipedia.org. These base-controlled regioselective functionalization methods provide a versatile strategy for the synthesis of polysubstituted quinolines wikipedia.org. The combination of Br/Mg exchange reactions and direct magnesiations has also been shown to allow for the regioselective functionalization of multiple positions on the quinoline ring nih.gov.
Nucleophilic Substitution Reactions
The chlorine atoms on the quinoline ring, particularly at the C2 and C4 positions, are susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups. The reactivity of chloroquinolines in nucleophilic substitution reactions is influenced by the position of the chlorine atom and the nature of the nucleophile and reaction conditions.
There are notable differences in the reactivity of 2-chloroquinoline and 4-chloroquinoline. 2-Chloroquinoline generally exhibits a lower tendency for acid catalysis in reactions with amines but shows higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline. The reaction of 4-chloroquinolines with 1,2,4-triazole has been studied under neutral, acidic, and basic conditions, highlighting the significant role of acid and base catalysis in these substitutions.
The 4-chloro group of 4-chloro-8-methylquinolin-2(1H)-one is reactive towards various nucleophiles, allowing for the synthesis of 4-sulfanyl, hydrazino, azido, and amino derivatives. In the case of 2,4-dichloroquinazolines, a related heterocyclic system, nucleophilic aromatic substitution (SNAr) with amines occurs regioselectively at the 4-position acs.orgorganic-chemistry.org. DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack acs.orgorganic-chemistry.org. This inherent reactivity makes nucleophilic substitution a valuable and predictable method for the functionalization of chloroquinolines.
Chemical Reactivity and Derivatization of the 2 Chloroquinolin 4 Ol Scaffold
Reactions at the 2-Chloro Position of Quinolin-4-ol
The chlorine atom at the C2 position of the quinoline (B57606) ring is susceptible to nucleophilic displacement and serves as an excellent handle for various cross-coupling reactions.
The chlorine at the 2-position can be readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse quinoline derivatives. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of 2-aminoquinolines, 2-thioquinolines, and 2-alkoxyquinolines, respectively. The reaction often proceeds under basic conditions, for example, using sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux.
In some cases, the reactivity of the 2-chloro position towards nucleophiles like hydrazine (B178648) can be influenced by the substituent at the 4-position. For instance, while the 2-chloro group in 2,4-dichloro-8-methylquinoline (B1596889) is inactive towards hydrazination, converting the 4-chloro to a 4-ethylthio group can activate the 2-position for subsequent hydrazinolysis. mdpi.com This highlights the electronic interplay between different positions on the quinoline ring. Studies on 2-chloroquinolines have shown a higher reactivity towards methoxide (B1231860) ions compared to their 4-chloro counterparts. researchgate.net
Table 1: Examples of Nucleophilic Displacement Reactions at the 2-Position
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Amines | NaH or K2CO3, reflux | 2-Aminoquinolin-4-ol derivatives |
| Thiols | NaH or K2CO3, reflux | 2-Thioquinolin-4-ol derivatives |
| Alkoxides | NaH or K2CO3, reflux | 2-Alkoxyquinolin-4-ol derivatives |
| Hydrazine | Hydrazine hydrate | 2-Hydrazinoquinolin-4-ol derivatives |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloro position of the quinolin-4-ol scaffold is an ideal site for such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the quinoline and a variety of organoboron compounds, typically aryl or vinyl boronic acids. This reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgharvard.edu The reaction has been successfully applied to 2-chloroquinolines, yielding 2-aryl or 2-vinyl derivatives. nih.gov In systems like 2,4-dichloroquinoline, the Suzuki coupling can be selectively performed at the 2-position. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 2-chloroquinoline (B121035) with a terminal alkyne, creating a 2-alkynylquinoline derivative. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. semanticscholar.orgnih.gov Copper-free Sonogashira conditions have also been developed for 2-chloroquinolines. researchgate.net This methodology is valuable for introducing alkynyl moieties that can be further elaborated.
Heck Reaction: While less commonly reported for this specific position compared to Suzuki and Sonogashira reactions, the Heck reaction, which couples the chloroquinoline with an alkene, is a potential method for C-C bond formation at the 2-position. nih.gov
Table 2: Overview of Cross-Coupling Reactions at the 2-Position
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Aryl/vinyl boronic acid | Pd catalyst, base | 2-Aryl/vinyl-quinolin-4-ol |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 2-Alkynyl-quinolin-4-ol |
| Heck | Alkene | Pd catalyst, base | 2-Alkenyl-quinolin-4-ol |
Reactions at the 4-Hydroxy Position of 2-Chloroquinoline
The hydroxyl group at the 4-position offers another site for derivatization, primarily through reactions targeting the oxygen atom.
The hydroxyl group can be converted to an ether or an ester through O-alkylation and esterification, respectively. O-alkylation is typically achieved by treating the 2-chloroquinolin-4-ol with an alkyl halide in the presence of a base. researchgate.net This reaction introduces an alkoxy group at the 4-position. Esterification can be accomplished using various methods, including reaction with acyl chlorides or carboxylic acids under appropriate conditions. nih.gov The O-alkylation of carboxylic acids with diazo compounds is another method for ester formation. nih.gov
The hydroxyl group can be converted into a triflate (trifluoromethanesulfonate) group, which is an excellent leaving group. wikipedia.org This transformation is typically carried out using triflic anhydride (B1165640) (Tf2O) in the presence of a base like pyridine (B92270). commonorganicchemistry.comtcichemicals.com The resulting 2-chloro-4-triflyloxyquinoline is highly activated for subsequent nucleophilic substitution or cross-coupling reactions at the 4-position. wikipedia.orgmdpi.com This strategy is particularly useful when direct displacement of the hydroxyl group is difficult. mdpi.com The triflate can then be displaced by various nucleophiles or participate in palladium-catalyzed reactions like Suzuki or Heck couplings. organic-chemistry.orgwikipedia.org
Table 3: Derivatization of the 4-Hydroxy Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| O-Alkylation | Alkyl halide, base | Ether (-OR) |
| Esterification | Acyl chloride or carboxylic acid | Ester (-OCOR) |
| Triflate Formation | Triflic anhydride (Tf2O), base | Triflate (-OTf) |
Transformations at Other Ring Positions (e.g., C3, C5, C6, C7, C8)
While the 2-chloro and 4-hydroxy groups are the most reactive sites, the other positions on the quinoline ring can also be functionalized, often through electrophilic substitution reactions, although this can be challenging. The reactivity of these positions is influenced by the existing substituents. For instance, electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion. uou.ac.in Functionalization at positions like C3, C5, C6, C7, and C8 can be achieved, but may require specific strategies or occur under more forcing conditions. researchgate.net In some cases, functionalization at these positions is achieved by starting with an already substituted precursor before forming the quinoline ring. mdpi.com
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. cutm.ac.in The general mechanism involves an initial attack by the aromatic ring's π-electrons on an electrophile, leading to a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity.
In the this compound system, the directing effects of the substituents are crucial. The hydroxyl group (-OH) at the C-4 position is an activating group, meaning it increases the rate of reaction and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the chlorine atom at C-2 is a deactivating group but also an ortho, para-director. For the quinoline ring system, electrophilic substitution typically occurs on the benzene ring at the C-5 and C-8 positions. cutm.ac.in The interplay of these effects governs the regioselectivity of EAS reactions on the this compound scaffold. For instance, nitration of quinolin-4-ol derivatives with nitric acid and sulfuric acid introduces a nitro group, a key functional group for further synthetic transformations. nih.govevitachem.com Similarly, direct bromination of quinolin-4-ol with molecular bromine proceeds readily due to the activation provided by the hydroxyl group, yielding predominantly the 3-bromo derivative.
Cyclization Reactions (e.g., Intramolecular Hydroamination, Hydroalkoxylation)
The this compound scaffold and its derivatives are valuable precursors for constructing more complex, polycyclic systems through cyclization reactions. Intramolecular hydroamination and hydroalkoxylation, in particular, are powerful strategies for forming new heterocyclic rings.
These reactions often involve preparing a quinoline derivative with a suitably positioned alkyne or alkene group, which can then undergo an intramolecular nucleophilic attack from a nitrogen (hydroamination) or oxygen (hydroalkoxylation) atom elsewhere in the molecule. For example, 2-alkynylquinoline-3-carboxaldehydes, which can be derived from 2-chloroquinolines, are used as substrates for intramolecular hydroamination to produce fused ring systems. A one-pot cascade reaction involving a copper-catalyzed intramolecular hydroamination of a homopropargylic amine can generate a reactive cycloenamine intermediate, which then participates in further reactions to build complex heterocyclic structures. evitachem.com
A notable application is the base-mediated intramolecular hydroalkoxylation of 2-thiopropargyl-3-hydroxymethyl quinolines, which are synthesized from 2-mercaptoquinoline-3-carbaldehydes. This process yields seven-membered S,O-heterocycles, demonstrating the versatility of the quinoline core in constructing larger ring systems.
| Reaction Type | Starting Material Derivative | Key Reagents/Catalysts | Product Type |
| Intramolecular Hydroamination | Homopropargylic amines | Cu(OTf)2 | Octahydrofuro[3,2-c]pyrrolo[1,2-a]quinolone derivatives evitachem.com |
| Intramolecular Hydroalkoxylation | 2-Thiopropargyl-3-hydroxymethyl quinolines | t-BuOK | 3-Methyl-5H- Current time information in Bangalore, IN.rsc.orgoxathiepino[5,6-b]quinolines |
Formation of Hybrid and Annulated Systems Derived from Chloroquinolin-4-ol
The derivatization of the this compound scaffold extends to the synthesis of annulated and hybrid molecules, which are of significant interest in medicinal chemistry. Annulated systems involve the fusion of additional rings onto the quinoline framework, while hybrid molecules are created by covalently linking the quinoline moiety to another distinct pharmacophore. nih.gov
Annulated Systems: The construction of fused heterocyclic systems is a common strategy employing quinoline derivatives. For instance, 2-chloroquinoline-3-carbonitriles serve as versatile starting materials for creating pyrimido[4,5-b]quinolines, a class of compounds with a range of biological activities. rsc.orgrsc.org These syntheses can be achieved through various methods, including reactions with guanidine (B92328) hydrochloride, urea, or thiourea, often under catalyst-mediated conditions. nih.govresearchgate.net A copper-catalyzed cascade reaction between 2-chloroquinoline-3-carbonitriles and benzyl (B1604629) amines provides an efficient route to pyrimido[4,5-b]quinoline-4-ones. rsc.orgrsc.org
Another important class of annulated systems are chromeno[4,3-b]quinolines. These can be synthesized via several routes, including triflic anhydride-promoted intramolecular cycloadditions of N-phenyl-ortho-propynyloxy benzamides and tandem reactions involving an aza-Diels–Alder cycloaddition. arkat-usa.orgthieme-connect.com
Hybrid Systems: The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. nih.gov The 7-chloroquinoline (B30040) structure, closely related to this compound, is a popular scaffold for creating such hybrids. For example, novel hybrids have been synthesized by linking the 4-amino-7-chloroquinoline core with benzimidazole (B57391) moieties. nih.gov These syntheses often involve multi-step sequences, such as the condensation of a quinoline-containing aldehyde with a diamine precursor. nih.gov
| System Type | Starting Material Derivative | Reaction/Strategy | Resulting System |
| Annulated | 2-Chloroquinoline-3-carbonitriles | Cu-catalyzed cascade reaction with benzyl amines | Pyrimido[4,5-b]quinoline-4-ones rsc.orgrsc.org |
| Annulated | N-phenyl-ortho-propynyloxy benzamides | Tf2O-mediated intramolecular cycloaddition | 6H-Chromeno[4,3-b]quinolines arkat-usa.org |
| Annulated | O-cinnamyl salicylaldehydes and arylamines | I2/DMSO promoted aza-Diels–Alder/Aromatization | 7-Aryl-6H-chromeno[4,3-b]quinolines thieme-connect.com |
| Annulated | 2-aminobenzonitriles and spiro[chroman-2,1'-cycloalkan]-4-ones | AlCl3 catalyzed cyclocondensation | 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] nih.gov |
| Hybrid | 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde | Condensation with diamines | 7-Chloro-4-aminoquinoline-benzimidazole hybrids nih.gov |
Spectroscopic and Advanced Characterization in 2 Chloroquinolin 4 Ol Research
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. In the context of 2-Chloroquinolin-4-ol research, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR spectra of quinoline (B57606) derivatives allow for the assignment of protons attached to the quinoline core. For instance, in studies of related 7-chloroquinoline (B30040) derivatives, the chemical shifts for the protons at the C4 and C7 positions are key indicators of the molecule's electronic environment. semanticscholar.org The analysis of chemical shifts and coupling constants helps to confirm the substitution pattern on the quinoline ring.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. chemicalbook.com The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the presence of substituents like chlorine and the hydroxyl group. For example, the carbon atom attached to the chlorine (C2) and the carbon bearing the hydroxyl group (C4) will exhibit characteristic shifts. Spectroscopic data for the parent compound, 2-chloroquinoline (B121035), is available and serves as a reference for analyzing its hydroxylated derivative. chemicalbook.comchemicalbook.com The structures of new 7-chloroquinoline derivatives have been confirmed using ¹H NMR and ¹³C NMR, among other techniques. semanticscholar.org
Below is a representative table of expected NMR data for this compound, based on known data for similar quinoline structures.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 11.0 - 12.0 | singlet | OH |
| ¹H | 7.5 - 8.5 | multiplet | Aromatic-H |
| ¹H | 6.5 - 7.0 | singlet | C3-H |
| ¹³C | ~170 | singlet | C4 (C-OH) |
| ¹³C | ~150 | singlet | C2 (C-Cl) |
| ¹³C | 120 - 145 | multiple | Aromatic-C |
| ¹³C | ~100 | singlet | C3 |
| Note: This is a generalized representation. Actual values can vary based on solvent and experimental conditions. |
Infrared and UV-Visible Spectroscopy (FT-IR, UV-Vis)
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study the electronic transitions within the molecule.
FT-IR Spectroscopy provides a vibrational fingerprint of the molecule. For this compound, key vibrational bands are expected. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹. The presence and position of these bands help to confirm the structure of the synthesized compounds. envirobiotechjournals.comflorajournal.com FT-IR has been used to confirm the structure of newly synthesized 7-chloroquinoline derivatives. semanticscholar.org
UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. envirobiotechjournals.com Quinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the solvent and the pH of the solution due to the presence of the hydroxyl group. florajournal.com
| Technique | Characteristic Absorption | Functional Group/Transition |
| FT-IR | 3200-3600 cm⁻¹ (broad) | O-H stretch |
| FT-IR | 1400-1600 cm⁻¹ | C=C, C=N stretch (aromatic) |
| FT-IR | < 800 cm⁻¹ | C-Cl stretch |
| UV-Vis | 200-400 nm | π-π* transitions |
Mass Spectrometry (MS, EI-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. jeolusa.com Different ionization techniques like Electron Ionization (EI) and coupling with separation techniques like Liquid Chromatography (LC-MS) are employed. jeolusa.comnih.govrsc.org
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. jeolusa.com The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio). jeolusa.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a chlorine atom or a CO molecule from the molecular ion can be observed. nih.gov LC-MS is particularly useful for analyzing mixtures and identifying impurities in pharmaceutical applications. nih.gov The structures of new 7-chloroquinoline derivatives have been confirmed using mass spectral data. semanticscholar.org
X-ray Diffraction Analysis (PXRD)
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline structure of solid materials. excillum.comugm.ac.idpulstec.net The diffraction pattern obtained is unique to a specific crystalline compound and is often referred to as a "fingerprint" of the material. researchgate.net
In the study of this compound, PXRD can be used to:
Confirm the crystalline nature of the synthesized compound.
Identify different polymorphic forms, if they exist.
Determine the phase purity of the sample.
Obtain information about the crystal lattice parameters. researchgate.net
The diffraction pattern consists of a series of peaks at specific angles (2θ), and the intensity of these peaks is related to the arrangement of atoms in the crystal lattice. pulstec.netntu.edu.tw
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the physical and chemical changes that occur in a material as a function of temperature. abo.ficet-science.comworldoftest.com
TGA measures the change in mass of a sample as it is heated. worldoftest.com For this compound, a TGA curve would show the decomposition temperature and any mass loss associated with the loss of volatile components. In metal complexes involving quinoline derivatives, TGA can reveal the loss of coordinated water molecules and the subsequent decomposition of the organic ligand. scribd.com
DTA measures the temperature difference between a sample and an inert reference as they are heated. worldoftest.com This technique can detect exothermic and endothermic processes such as phase transitions (melting, crystallization) and chemical reactions (decomposition). cet-science.comscribd.com The combination of TGA and DTA provides a comprehensive thermal profile of the compound. scribd.com
Electron Microscopy and Elemental Analysis (SEM-EDX, Elemental Mapping)
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) provides information about the surface morphology and elemental composition of a material. besgroup.commuanalysis.com
SEM produces high-resolution images of the sample's surface, revealing details about its particle size, shape, and texture. researchgate.net This is useful for characterizing the morphology of crystalline or amorphous this compound.
EDX analysis, performed in conjunction with SEM, identifies the elements present in the sample and their relative abundance. muanalysis.comresearchgate.netbruker.com For this compound, EDX would confirm the presence of carbon, nitrogen, oxygen, and chlorine. Elemental mapping can be used to show the distribution of these elements across the sample's surface. researchgate.netbruker.com
Molar Conductivity and Magnetic Susceptibility Measurements
These techniques are particularly important for characterizing metal complexes of this compound.
Molar conductivity measurements are used to determine the electrolytic nature of metal complexes in solution. ekb.eg By measuring the conductivity of a solution of the complex, it is possible to determine whether the complex is an electrolyte or a non-electrolyte, which provides insight into whether the anions are coordinated to the metal ion or are present as counter-ions. ekb.egacs.org
Computational Chemistry and Theoretical Studies on 2 Chloroquinolin 4 Ol and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory for pKa, Geometry Optimization)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to study the derivatives of quinoline (B57606) and quinazolinone. physchemres.org
Geometry Optimization: Before calculating other properties, the molecular geometry of the compound is optimized to find its most stable, lowest-energy conformation. DFT methods, such as B3LYP, combined with basis sets like 6–311++G(d,p), are commonly employed to determine optimized structural parameters, including bond lengths and angles. nih.gov For instance, in a study on the related 2-chloroquinoline-3-carboxaldehyde, the theoretically calculated bond lengths and angles were found to be in close agreement with experimental XRD data. nih.gov This initial step is crucial as the molecular geometry influences all other calculated electronic and chemical properties.
pKa Prediction: The acidity constant (pKa) is a critical parameter influencing a molecule's behavior in biological systems. Theoretical methods can predict pKa values by calculating the Gibbs free energy of the acid dissociation reaction in a solvent. bohrium.com Various thermodynamic cycles and solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the SMD solvation model, are used in conjunction with DFT or ab initio calculations to achieve accurate pKa predictions. bohrium.com For drug-like molecules, semiempirical quantum chemical methods have also been used to predict pKa values with reasonable accuracy. peerj.com
Electronic Properties: Quantum chemical calculations also provide insights into the electronic characteristics of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. physchemres.org The energy gap between HOMO and LUMO is a particularly important parameter; a small energy gap suggests that the molecule is more reactive. physchemres.org Other calculated parameters often include dipole moment, hardness, softness, and electronegativity, which collectively describe the molecule's reactivity and interaction potential.
Table 1: Examples of Quantum Chemical Parameters Calculated for Quinoline Derivatives
| Parameter | Method | Typical Application | Reference |
|---|---|---|---|
| Optimized Geometry (Bond Lengths, Angles) | DFT (e.g., B3LYP/6-311++G) | Provides the most stable 3D structure for further calculations. | nih.gov |
| pKa | DFT with Solvation Models (CPCM, SMD) | Predicts the ionization state of the molecule at physiological pH. | bohrium.com |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. | physchemres.org |
| Dipole Moment (μ) | DFT | Measures the polarity of the molecule, affecting solubility and binding. | physchemres.org |
| Hardness (η) & Softness (σ) | DFT | Describes the molecule's resistance to change in its electron distribution. | physchemres.org |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the mechanism of action and for designing new, more potent inhibitors. Derivatives of 2-chloroquinoline (B121035) have been studied as potential inhibitors for a wide range of biological targets.
Process: The docking process involves preparing the 3D structures of both the ligand (e.g., a 2-Chloroquinolin-4-ol derivative) and the target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol, with lower scores indicating stronger binding. mdpi.com
Biological Targets and Findings: Molecular docking studies have explored the interaction of quinoline and quinolone derivatives with various targets implicated in cancer, viral infections, and other diseases.
Kinases: Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been docked into the ATP-binding site of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com These studies revealed that the compounds could engage with key amino acid residues in the binding site, such as Val851. mdpi.com
HIV Reverse Transcriptase: Pyrazoline and pyrimidine-containing quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Docking studies showed good binding interactions within the NNRTI binding pocket of the enzyme, with some compounds exhibiting higher docking scores than standard drugs like elvitegravir. nih.gov
Other Targets: Related chloroquinoline derivatives have been docked against targets such as the main protease (Mpro) of SARS-CoV-2 and various kinases like EGFR, VEGFR-2, and ROCK1, demonstrating the broad therapeutic potential of this chemical scaffold. mdpi.comresearchgate.netnih.gov
Table 2: Summary of Molecular Docking Studies on this compound Derivatives
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Compounds occupy the binding site and interact with key residues. | mdpi.com |
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | Showed high docking scores and good binding interactions. | nih.gov |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | Binding energies indicated potential inhibitory activity. | researchgate.net |
| 2-chloro-4-anilinoquinazoline derivatives | EGFR and VEGFR-2 | Examined binding modes to DNA and kinase receptors. | nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the binding poses.
The process typically starts with the best-docked pose from a molecular docking study. This complex is placed in a simulated physiological environment (a box of water molecules with ions), and the system's energy is minimized. The simulation is then run for a specific period (e.g., 100 ns), during which the trajectory of all atoms is calculated by solving Newton's equations of motion. mdpi.com
Analysis of the MD trajectory provides valuable information:
Root-Mean-Square Deviation (RMSD): This parameter is monitored for both the protein and the ligand to assess the stability of the complex. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com
Root-Mean-Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor throughout the simulation is analyzed to identify the most critical interactions for stable binding. mdpi.com
Studies on related heterocyclic systems, such as tetrahydroquinoline derivatives, have used MD simulations to confirm the stability of the ligand-protein complexes and to understand the key interactions that contribute to the binding affinity. mdpi.com
Prediction of Drug-Likeness and Pharmacokinetic Parameters (ADME)
For a compound to be a successful drug, it must possess favorable pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used in the early stages of drug discovery to predict these properties, helping to prioritize candidates and identify potential liabilities. nih.gov
Drug-Likeness: Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools like SwissADME can quickly calculate these and other physicochemical descriptors. nih.gov For example, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives predicted their physicochemical and bioavailability properties using such in silico tools. researchgate.net
ADME Prediction: Various computational models, including those based on machine learning and quantitative structure-property relationships (QSPR), are used to predict specific ADME parameters. nih.goviapchem.org These predictions can include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
Toxicity: Early prediction of potential toxicities like hepatotoxicity, carcinogenicity, and mutagenicity. researchgate.net
Table 3: Commonly Predicted ADME/Drug-Likeness Parameters
| Parameter | Description | Importance |
|---|---|---|
| Molecular Weight | Mass of the molecule. | Influences absorption and diffusion. |
| logP | A measure of lipophilicity. | Affects solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors/Acceptors | Count of N-H, O-H bonds and N, O atoms. | Influences solubility and binding to targets. |
| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed from the gut. | Key for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the central nervous system. | Important for CNS-acting drugs, a liability for others. |
| Cytochrome P450 (CYP) Inhibition | Potential to inhibit key metabolic enzymes. | Indicates potential for drug-drug interactions. |
Structure-Property Relationship Analysis
Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) analyses aim to understand how changes in the chemical structure of a molecule affect its physicochemical properties and biological activity. Computational studies are integral to establishing these relationships.
By systematically modifying the core structure of this compound—for example, by adding different substituents at various positions—researchers can generate a library of virtual compounds. The properties of these compounds are then calculated using the quantum mechanical, docking, and ADME prediction methods described above.
This approach allows for the identification of key structural features that govern a desired property. For instance, a systematic SAR analysis of substituted quinolines identified a derivative with significantly improved inhibitory effect against immunostimulatory CpG-oligodeoxynucleotides. nih.gov Similarly, a detailed SAR analysis of quinolinone-carboxamide derivatives guided the optimization of their immunosuppressive effects. mdpi.com
The insights gained from these computational analyses help in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process.
Medicinal Chemistry and Biological Activity of 2 Chloroquinolin 4 Ol Derivatives
Antitubercular Activity
Tuberculosis remains a formidable global health challenge, necessitating the discovery of novel and effective therapeutic agents. Derivatives of 2-chloroquinolin-4-ol have shown considerable promise in this area, with numerous studies highlighting their potent inhibitory effects against Mycobacterium tuberculosis.
Inhibition of Mycobacterium tuberculosis Strains
A variety of 2-chloroquinoline (B121035) derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, a common laboratory standard. For instance, a series of substituted quinolinyl chalcones, pyrimidines, and pyridines incorporating the 2-chloroquinoline nucleus have demonstrated notable antitubercular effects. researchgate.net Furthermore, certain quinolone derivatives have exhibited significant activity, with some compounds showing minimum inhibitory concentration (MIC) values in the range of 1.2–3 μg/mL against the H37Rv strain. mdpi.com These compounds also displayed excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains, with MIC values of 0.9, 2.9, and 3 μg/mL. mdpi.com
In another study, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and tested against M. tuberculosis H37Rv. scienceopen.com Many of these compounds reported moderate to good antitubercular activity, with MIC values ranging from 9.2 to 106.4 μM. scienceopen.com Notably, two compounds from this series showed activity comparable to the standard drug pyrazinamide. scienceopen.com The development of esters as prodrugs of fluoroquinolones, while showing reduced antitubercular activity in some cases, has also been explored as a strategy to improve drug delivery. orientjchem.org
The following table summarizes the antitubercular activity of selected 2-chloroquinoline derivatives against Mycobacterium tuberculosis H37Rv.
| Compound Type | Modification | MIC (μg/mL) | Reference |
| Quinolone Derivative | Varied Substitutions | 1.2 - 3 | mdpi.com |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Varied Substitutions | 9.2 - 106.4 (μM) | scienceopen.com |
Structure-Activity Relationships for Antitubercular Agents
The exploration of structure-activity relationships (SAR) is crucial for the rational design of more potent antitubercular agents. For 2-chloroquinoline derivatives, several key structural features have been identified that influence their activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the correlation between the chemical structures of 2-chloroquinolines and their antimycobacterial activity. researchgate.net These studies have helped in identifying the structural features relevant to the biological activity. researchgate.net
The nature and position of substituents on the quinoline (B57606) ring play a pivotal role. For example, in the series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the substitution of a halogen group at the 6-position of the quinoline ring and the nature of the alkoxy group of the ether linkage were found to affect the activity. scienceopen.com The information gleaned from such SAR studies provides a roadmap for the design of new 2-chloroquinoline-based analogs with enhanced antitubercular potential. researchgate.net
Antimicrobial Activity
Beyond their antitubercular effects, derivatives of this compound have demonstrated a wide range of antimicrobial activities, including efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.
Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)
A number of studies have reported the synthesis and evaluation of 2-chloroquinoline derivatives for their antibacterial properties. A series of differentiated 2-chloroquinoline derivatives were screened for their ability to inhibit the growth of various bacterial strains, with one compound showing potent antibacterial activity with a MIC of 12.5 μg/ml. researchgate.net Similarly, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have shown moderate to good antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). orientjchem.org
Research has also shown that certain 8-hydroxyquinoline derivatives with substitutions on a phenyl ring exhibit excellent antibacterial activity against both Gram-positive and Gram-negative strains. scienceopen.com The nature of the substituent on the benzene (B151609) ring was found to influence the activity, with compounds bearing a chlorine atom showing good efficacy. scienceopen.com It has been observed that these derivatives are often more active against Gram-positive bacteria than Gram-negative bacteria, which may be attributed to the differences in their cell wall structures. scienceopen.com The following table presents the antibacterial activity of selected 2-chloroquinoline derivatives.
| Compound Series | Test Organisms | Activity | Reference |
| Differentiated 2-chloroquinoline derivatives | Various bacteria | MIC of 12.5 μg/ml for a potent compound | researchgate.net |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | S. aureus, E. coli | Moderate to good | orientjchem.org |
| 8-Hydroxyquinoline derivatives | Gram-positive and Gram-negative bacteria | Excellent activity | scienceopen.com |
Antifungal Efficacy
The antifungal potential of 2-chloroquinoline derivatives has also been a subject of investigation. A series of 2-chloroquinoline derivatives were screened in-vitro for their ability to inhibit the growth of various fungal strains. researchgate.net Azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have demonstrated moderate to good antifungal activity against Candida albicans. orientjchem.org
Furthermore, a study on 7-chloroquinolin-4-yl arylhydrazone derivatives revealed that several compounds exhibited significant in vitro antifungal activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. researchgate.netnih.gov Some of these compounds displayed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.netnih.gov This highlights the potential of the 7-chloroquinoline (B30040) scaffold in the development of new antifungal agents. researchgate.net
Mechanisms of Antimicrobial Action
The antimicrobial mechanism of quinoline derivatives, particularly fluoroquinolones, is well-established and primarily involves the inhibition of bacterial DNA synthesis. nih.govnih.gov These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov By binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by these enzymes, which in turn blocks the progress of the replication fork and leads to bacterial cell death. nih.govnih.gov
While this is a primary mechanism for many quinolones, molecular docking studies on some potent 2-chloroquinoline derivatives have also been performed to predict their mode of action, suggesting potential interactions with specific protein targets. researchgate.net For some quinoline derivatives, the disruption of the bacterial membrane has also been proposed as a mechanism of action, particularly against Gram-positive bacteria. The lipophilic nature of some of these compounds may facilitate their integration into the bacterial membrane, leading to its disruption and subsequent cell death.
Anticancer and Antiproliferative Activity
Derivatives of this compound have emerged as a significant class of compounds in medicinal chemistry, demonstrating notable potential as anticancer and antiproliferative agents. Extensive research has explored their efficacy against a wide range of cancer cell lines, delved into their mechanisms of action, and investigated the structure-activity relationships that govern their therapeutic potential.
Efficacy Against Various Cancer Cell Lines
Numerous studies have highlighted the broad-spectrum anticancer activity of this compound derivatives. For instance, a series of quinazoline-based pyrimidodiazepines, derived from 2-chloro-4-anilinoquinazoline, were evaluated by the U.S. National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. nih.govrsc.org One particular quinazoline-chalcone compound, 14g , exhibited significant antiproliferative activity against leukemia (K-562 and RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI50 values ranging from 0.622 to 1.81 μM. nih.govrsc.org
Similarly, other quinoline derivatives have shown potent cytotoxicity against various cancer cell lines. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against eight human cancer cell lines, with sulfonyl N-oxide derivatives demonstrating higher cytotoxicity than their sulfanyl and sulfinyl counterparts. mdpi.com Specifically, compound 81 showed pronounced selectivity for human colorectal cancer cells (HCT116 and HCT116p53−/−), leukemia cell lines (CCRF-CEM, CEM-DNR, K562, and K562-TAX), lung cancer cells (A549), and osteosarcoma cells (U2OS). mdpi.com
Further research into quinoline-based oxadiazole analogues identified compounds with sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cell lines such as MDA-MB-231 (metastatic breast cancer) and HeLa (cervical cancer). mdpi.com The versatility of the quinoline scaffold is also evident in the development of hydroquinone-chalcone-pyrazoline hybrid derivatives, which have demonstrated cytotoxic activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells. mdpi.com
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |
|---|---|---|---|
| 14g (quinazoline-chalcone) | K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon), LOX IMVI (melanoma), MCF7 (breast) | 0.622–1.81 μM (GI50) | nih.govrsc.org |
| 81 (7-chloro-4-thioalkylquinoline) | HCT116, HCT116p53−/− (colorectal), CCRF-CEM, CEM-DNR, K562, K562-TAX (leukemia), A549 (lung), U2OS (osteosarcoma) | Selective cytotoxicity | mdpi.com |
| 6i (quinoline-based oxadiazole) | MDA-MB-231 (breast), HeLa (cervical) | Sub-micromolar | mdpi.com |
| PIBHQ derivative 6 | MCF-7 (breast), HT-29 (colorectal) | Enhanced cytotoxicity | mdpi.com |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The antiproliferative effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.
Apoptosis Induction: Several studies have demonstrated that these compounds can trigger apoptosis through various molecular pathways. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in CCRF-CEM cancer cells. mdpi.com The mechanism often involves the activation of key apoptotic proteins. For example, some compounds promote the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis. nih.govmdpi.com The intrinsic mitochondrial pathway of apoptosis can also be activated, as evidenced by an increased expression of the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-xL. nih.govmdpi.com Furthermore, some quinoline-based heterocycles have been specifically designed to target and inhibit the anti-apoptotic protein Bcl-2. mdpi.com
Cell Cycle Arrest: In addition to inducing apoptosis, many this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific phases. For example, treatment with certain derivatives has been shown to cause an accumulation of cells in the G2/M phase or the G0/G1 phase of the cell cycle. mdpi.comnih.gov This arrest is often accompanied by a dose-dependent decrease in the expression of key cell cycle-regulating proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. nih.govmdpi.com By preventing cancer cells from completing the cell division cycle, these compounds effectively inhibit tumor growth.
Structure-Activity Relationships in Anticancer Agents
The anticancer potency of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their biological activity, guiding the design of more effective and selective anticancer agents.
For non-symmetrical choline kinase inhibitors derived from a related scaffold, it was found that compounds with a nitrogen atom connected to the linker exhibited the best inhibitory results against the enzyme. mdpi.com However, the best antiproliferative compounds were those with an oxygen atom bonded to the linker, suggesting that factors like membrane uptake, influenced by properties such as lipophilicity (clogP), play a crucial role in cellular activity. mdpi.com
In the case of 7-chloro-(4-thioalkylquinoline) derivatives, the oxidation state of the sulfur atom was found to be critical. Sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity against cancer cell lines compared to the corresponding sulfanyl and sulfinyl derivatives. mdpi.com This highlights the importance of the electronic and steric properties of the substituent at the 4-position of the quinoline ring.
Furthermore, for a series of hydroquinone-chalcone-pyrazoline hybrids, the incorporation of furan and pyrazoline groups significantly enhanced their antiproliferative properties compared to their precursors. mdpi.com This indicates that the addition of specific heterocyclic moieties can favorably impact the interaction of these compounds with their biological targets. The substitution pattern on the aromatic rings also plays a role, as demonstrated by the observation that 2,4-dichloro substituents in one hybrid resulted in limited antiproliferative effects. mdpi.com
Antimalarial and Antiprotozoal Activity
Beyond their anticancer properties, derivatives of this compound, particularly 4-aminoquinolines, have a long-standing history and continued relevance in the fight against parasitic diseases, most notably malaria.
Activity Against Plasmodium falciparum Strains
Derivatives based on the 4-aminoquinoline (B48711) scaffold, famously exemplified by chloroquine (B1663885), have been mainstays in malaria treatment. researcher.life Novel synthetic derivatives continue to be developed and show potent activity against various strains of Plasmodium falciparum, the deadliest species of malaria parasite.
For instance, new 4-aminoquinoline analogues, a monoquinoline (MAQ) and a bisquinoline (BAQ), were found to be active in the nanomolar range against P. falciparum in vitro. researcher.lifenih.gov Another study on a series of quinoline-sulfonamide hybrids found that compounds with four methylene groups as a linker were the most active, with IC50 values ranging from 0.05–0.15 µM against a chloroquine-resistant (CQR) P. falciparum clone (W2). nih.gov Specifically, compounds 74 (R = CH3) and 75 (R = Cl) demonstrated high potency with IC50 values of 0.05 µM and 0.09 µM, respectively. nih.gov
The antimalarial efficacy is not limited to a single class of derivatives. A newly synthesized compound, SAM13-2HCl , which contains a morpholine amide, showed improved antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum compared to its parent compound. parahostdis.org
**Table 2: Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***
| Compound/Derivative Class | P. falciparum Strain(s) | Activity (IC50) | Reference(s) |
|---|---|---|---|
| MAQ and BAQ (4-aminoquinolines) | Not specified | Nanomolar range | researcher.lifenih.gov |
| 74 (quinoline-sulfonamide hybrid) | W2 (CQR) | 0.05 µM | nih.gov |
| 75 (quinoline-sulfonamide hybrid) | W2 (CQR) | 0.09 µM | nih.gov |
| SAM13-2HCl | 3D7 (CQS), K1 (CQR) | 44.9 nM (3D7), 282.1 nM (K1) | parahostdis.org |
Insights into Resistance Mechanisms
The widespread use of chloroquine has unfortunately led to the emergence and spread of resistant P. falciparum strains, posing a significant challenge to malaria control. plos.orgcdc.gov Understanding the mechanisms of resistance is crucial for developing new drugs that can overcome this challenge.
Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. plos.orgaip.org The mutated PfCRT protein is thought to be located on the parasite's digestive vacuole membrane and actively transports chloroquine out of the vacuole, reducing its concentration at the site of action. plos.org This efflux mechanism prevents the drug from inhibiting the polymerization of heme into hemozoin, a critical detoxification process for the parasite. researcher.lifenih.gov
Mutations in other genes, such as Pfmdr1 (P. falciparum multidrug resistance 1), have also been correlated with chloroquine resistance. researchgate.net The development of multi-drug resistance is a growing concern, as parasites resistant to older drugs can acquire resistance to new ones at a higher frequency. researchgate.netdrugbank.com
Strategies to combat resistance include the development of new quinoline derivatives that are not substrates for the efflux pumps or that can inhibit the resistance mechanism itself. nih.gov For example, hybrid molecules that link a chemoreversal agent to the chloroquine scaffold have been designed to block the PfCRT transporter while exerting antimalarial activity. nih.gov The continued investigation into the structure of these transporters and their interaction with quinoline derivatives is essential for designing the next generation of effective antimalarial drugs.
Other Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant, Enzyme Inhibition)
The quinoline core, particularly when substituted, is a recognized pharmacophore that contributes to a range of biological activities. Derivatives originating from the this compound framework have been investigated for several therapeutic applications, including anti-inflammatory, antioxidant, and enzyme-inhibiting effects.
Anti-inflammatory Activity: Quinoline derivatives have demonstrated significant anti-inflammatory properties. nih.gov Research into novel quinoline derivatives bearing azetidinone scaffolds has identified compounds with potent anti-inflammatory and analgesic activities. nih.gov For instance, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated. Among them, compounds 6a (3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) and 6b (3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) showed notable anti-inflammatory effects in carrageenan-induced rat paw edema models. nih.gov The nature and position of substituents on the quinoline ring are crucial for target specificity and pharmacological activity. nih.gov
Antioxidant Activity: Certain derivatives have been explored for their ability to counteract oxidative stress. Studies on 4-thioquinoline derivatives revealed moderate antiradical action. lp.edu.ua Specifically, 7-chloro-4-thioquinoline derivatives featuring propanoic acid residues at the 4th position, such as 2-((7-chloroquinolin-4-yl)thio)propanoic acid, have shown promising antioxidant effects, in some cases exceeding that of the reference drug Tiotriazolin. lp.edu.ua The antioxidant potential is often linked to the molecule's ability to donate a hydrogen atom or a single electron, which can be predicted by parameters like bond dissociation energies and ionization potential. mdpi.comnih.gov
Enzyme Inhibition: The quinoline scaffold is a versatile inhibitor of various enzymes. Quinoline-based compounds have been identified as non-nucleoside inhibitors of DNA methyltransferases, such as human DNMT1. nih.gov These compounds are thought to intercalate into the minor groove of DNA, inducing a conformational change in the enzyme that prevents its catalytic activity. nih.gov Furthermore, quinoline derivatives have been designed to target enzymes involved in inflammatory pathways, such as Cyclooxygenase (COX), and kinases like EGFR and BRAFV600E. nih.govnih.gov
| Compound Class | Pharmacological Activity | Key Findings | Reference |
|---|---|---|---|
| Azetidinone-bearing quinolines | Anti-inflammatory | Compounds 6a and 6b showed significant activity in a carrageenan-induced rat paw edema model. | nih.gov |
| 7-chloro-4-thioquinoline derivatives | Antioxidant | Derivatives with propanoic acid residues showed antioxidant action superior to the reference drug Tiotriazolin. | lp.edu.ua |
| General Quinoline Analogues | Enzyme Inhibition (DNA Methyltransferase) | Certain derivatives act as non-nucleoside inhibitors by intercalating into DNA, demonstrating low micromolar potency. | nih.gov |
Rational Design of Bioactive this compound Analogues
The rational design of new therapeutic agents from the this compound scaffold involves deliberate chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties. Key strategies include modifying the core scaffold, adding various functional groups (derivatization), and creating hybrid molecules that combine the quinoline moiety with other known pharmacophores.
Scaffold Modification and Derivatization Strategies
Scaffold modification and derivatization are fundamental approaches in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. For the quinoline scaffold, this involves altering substituents at various positions to enhance potency and target specificity.
A common synthetic starting point involves the Vilsmeier-Haack reaction with acetanilide to produce 2-chloro-3-formyl quinoline, a versatile intermediate. nih.gov This intermediate can then be further modified. For example, its formyl group can be reacted with substituted amines to form Schiff bases, which are subsequently cyclized with chloroacetyl chloride to yield a diverse library of azetidin-2-one derivatives. nih.gov This strategy allows for systematic variation of the substituent attached to the azetidinone nitrogen, enabling a detailed exploration of SAR for anti-inflammatory activity. nih.gov
Another strategy is "scaffold hopping," where the core structure is replaced with another that maintains similar spatial arrangement of key functional groups. This was employed to develop novel 2-(quinolin-4-yloxy)acetamides from the drug candidate telacebec, which originally had an imidazo[1,2-a]pyridine scaffold. nih.gov This approach led to potent inhibitors of Mycobacterium tuberculosis growth, demonstrating that the quinoline system could effectively replace the original core while preserving the intended biological activity. nih.gov
| Strategy | Starting Material/Core | Modification | Resulting Compound Class | Biological Target/Activity | Reference |
|---|---|---|---|---|---|
| Derivatization | 2-chloro-3-formyl quinoline | Formation of Schiff bases and subsequent cyclization with chloroacetyl chloride. | Azetidin-2-one derivatives | Anti-inflammatory | nih.gov |
| Scaffold Hopping | Imidazo[1,2-a]pyridine | Replacement of the core scaffold with a 2-(quinolin-4-yloxy)acetamide system. | 2-(quinolin-4-yloxy)acetamides | Antimycobacterial (cytochrome bc1 inhibition) | nih.gov |
| Substitution | 2-chloro-quinoline | Reaction with various anilines to substitute the chlorine at the C4 position. | 2-morpholino-4-anilinoquinolines | Anticancer | nih.gov |
Hybrid Molecule Design and Development
Hybrid molecule design involves covalently linking two or more distinct pharmacophoric units to create a single chemical entity with the potential for enhanced affinity, improved activity, or a multi-target mechanism of action. nih.govmdpi.com This approach aims to address complex diseases and overcome drug resistance. nih.gov The quinoline scaffold is a popular component in hybrid drug design due to its broad biological activity.
Various quinoline hybrids have been synthesized and evaluated for their therapeutic potential. Examples include:
Quinoline-Pyrazole Hybrids: These have been developed as potent antimicrobial agents. The design involves linking the quinoline core to a pyrazole moiety, often through a vinyl bridge, to target bacterial strains. bohrium.com
Quinoline-Coumarin Hybrids: Synthesized via multi-component reactions like the Ugi reaction, these hybrids have been screened for anticancer activity. researchgate.net
Quinoline-Oxadiazole/Quinazoline Hybrids: A strategy to develop multi-targeted kinase inhibitors involves creating hybrids of quinazoline-4-one and 1,2,4-oxadiazole. nih.gov This design aims to produce dual inhibitors of enzymes like EGFR and BRAFV600E, which are implicated in cancer progression. nih.gov
The rationale for creating these hybrids is to combine the known activities of each component into a single molecule that can interact with multiple biological targets simultaneously, potentially leading to synergistic effects and a more robust therapeutic outcome. mdpi.comresearchgate.net
| Hybrid Type | Pharmacophore 1 | Pharmacophore 2 | Intended Biological Activity | Reference |
|---|---|---|---|---|
| Quinoline-Pyrazole | Quinoline | Pyrazole | Antimicrobial | bohrium.com |
| Quinoline-Coumarin | Quinoline | Coumarin | Anticancer | researchgate.net |
| Quinoline-Oxazole | Quinoline | Oxazole | Anticancer | researchgate.net |
| Quinazoline-Oxadiazole | Quinazoline-4-one | 1,2,4-Oxadiazole | Antiproliferative (Dual Kinase Inhibition) | nih.gov |
Applications Beyond Medicinal Chemistry for 2 Chloroquinolin 4 Ol Scaffolds
Catalytic Applications
The quinoline (B57606) core, a key feature of 2-chloroquinolin-4-ol, is instrumental in various catalytic processes, including heterogeneous catalysis and biocatalysis.
Heterogeneous Catalysis
Derivatives of the quinoline scaffold have been effectively employed in heterogeneous catalysis. For instance, a cobalt(II) complex incorporating a chloroquinoline derivative, specifically bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), has been investigated as a precatalyst for the oligomerization of norbornene and 2-chloro-2-propen-1-ol (B1199897). When activated by modified methylaluminoxane (B55162) (MMAO-12), this complex demonstrates notable catalytic activity. For the oligomerization of 2-chloro-2-propen-1-ol, the catalytic activity was determined to be 4.35 g mmol⁻¹ h⁻¹ bar⁻¹. The study highlighted that the cobalt(II) complex shows moderate activity for norbornene oligomerization and lower activity for 2-chloro-2-propen-1-ol oligomerization.
Furthermore, copper-based metal-organic frameworks (MOFs) have been utilized as catalysts in quinoline synthesis, demonstrating the catalytic relevance of metal complexes involving quinoline-related structures. In a different study, various quinoline derivatives were synthesized and their copper(II) complexes were evaluated for their catecholase activity. The findings indicated that the catalytic efficiency is influenced by the nature of the ions and the chemical structure of the ligands, with the 2-chloroquinoline-3-carbohydrazide (B12847495) ligand showing the highest activity.
Table 1: Catalytic Activity of a Chloroquinoline-Based Cobalt(II) Complex
| Monomer | Catalyst | Activator | Catalytic Activity |
|---|---|---|---|
| 2-chloro-2-propen-1-ol | bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | MMAO-12 | 4.35 g mmol⁻¹ h⁻¹ bar⁻¹ |
| Norbornene | bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) | MMAO-12 | Moderate activity |
Biocatalysis
The synthesis of quinoline and its derivatives has been achieved through various biocatalytic methods, showcasing the potential of enzymes in constructing this important heterocyclic scaffold. While direct biocatalytic applications involving this compound are not extensively documented, the broader quinoline framework is amenable to enzymatic transformations.
For example, α-amylase from Aspergillus oryzae has been shown to catalyze the cascade reaction of 2-aminobenzaldehydes with α,β-unsaturated carbonyls to produce quinoline derivatives with yields ranging from 56-86%. Additionally, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been utilized for the biocatalytic and chemo-enzymatic synthesis of quinolines and 2-quinolones. These enzymatic strategies facilitate the oxidation of 1,2,3,4-tetrahydroquinolines and the conversion of N-cyclopropyl-N-alkylanilines into the respective quinoline and 2-quinolone structures.
Table 2: Examples of Biocatalytic Synthesis of Quinoline Derivatives
| Enzyme | Reaction Type | Substrates | Product |
|---|---|---|---|
| α-amylase | Domino aza-Michael/Aldol/aromatization | 2-aminobenzaldehydes and α,β-unsaturated carbonyls | Quinoline derivatives |
| Monoamine Oxidase (MAO-N) | Biotransformation/Oxidation | 1,2,3,4-tetrahydroquinolines | Quinoline derivatives |
| Horseradish Peroxidase (HRP) | Annulation/Aromatization | N-cyclopropyl-N-alkylanilines | 2-quinolone compounds |
Applications in Materials Science
The inherent properties of the quinoline scaffold make it a valuable component in the design of advanced materials for various applications, including metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and other organic electronics.
Applications in Materials Science (e.g., MOF Ligands, OLEDs, Organic Electronics)
MOF Ligands
Quinoline derivatives have been utilized as ligands in the construction of metal-organic frameworks (MOFs). For instance, 2,2′-biquinoline-4,4'-dicarboxylic acid has been employed as a Janus-head linker to synthesize a family of MOFs with s-block (Sr, Ba) and d-block (Y, Cd) metals. These MOFs have shown potential as heterogeneous catalysts. The design of MOFs allows for the incorporation of various functional groups through the organic linkers, which can be tailored for specific applications such as gas storage, separation, and catalysis.
OLEDs
Quinoline derivatives are widely used in the field of organic light-emitting diodes (OLEDs) due to their excellent electron transport and optoelectronic properties. They are utilized in both the light-emitting layer and the charge transport layer to enhance the brightness, contrast, and color reproduction of displays. nih.gov Specifically, quinoline-based materials are known to be efficient luminescent materials, particularly for green and blue light emission, which is crucial for developing high-efficiency OLEDs with long operational lifetimes. nih.gov For example, isomeric quinoline and 9-phenylcarbazole (B72232) derivatives have been synthesized and used as versatile exciplex-forming materials in non-doped white OLEDs. mdpi.com
Organic Electronics
Beyond OLEDs, the quinoline scaffold is being explored for other applications in organic electronics. Quinoline-substituted anthracene (B1667546) isomers have been designed as high-mobility emissive organic semiconductors. These materials aim to achieve both high charge carrier mobility and strong light emission, which is significant for advancing optoelectronic devices. frontiersin.org Furthermore, quinoline derivatives are considered p-type semiconductors due to their electron-accepting nature, making them suitable for applications in organic field-effect transistors (OFETs) and photovoltaic cells. nih.gov For example, poly[quinacridone-alt-quaterthiophene], a quinacridone (B94251) derivative, has been investigated as an organic semiconductor in OFETs. mdpi.com
Table 3: Applications of Quinoline Derivatives in Materials Science
| Application Area | Specific Use | Example Compound/Derivative | Key Properties |
|---|---|---|---|
| MOFs | Ligand/Linker | 2,2′-biquinoline-4,4'-dicarboxylic acid | Forms stable frameworks with metal ions, potential catalytic activity |
| OLEDs | Emitting Layer, Charge Transport Layer | Isomeric quinoline and 9-phenylcarbazole derivatives | Efficient luminescence (green, blue), good electron transport |
| Organic Electronics | Organic Semiconductor | Quinoline-substituted anthracene isomers | High charge carrier mobility, strong emission |
| OFETs | Organic Semiconductor | Poly[quinacridone-alt-quaterthiophene] | p-type semiconducting behavior |
Challenges and Future Perspectives in 2 Chloroquinolin 4 Ol Research
Overcoming Synthetic Hurdles and Improving Efficiency
Furthermore, conventional synthetic routes can be energy-intensive and generate substantial waste in the form of byproducts and spent reagents, which is economically and environmentally unsustainable. sruc.ac.uk The quest for greater efficiency involves developing novel catalytic systems, streamlining multi-step syntheses into one-pot procedures, and enhancing reaction kinetics to reduce energy consumption and improve yields. Researchers are actively exploring methods to overcome these hurdles, aiming for syntheses that are not only high-yielding but also robust, scalable, and cost-effective for potential industrial application.
Targeted Drug Design and Development Utilizing the 2-Chloroquinolin-4-ol Moiety
The this compound framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for designing ligands for diverse biological targets. mdpi.com This versatility has spurred significant interest in its use for targeted drug design and development. Modern drug discovery increasingly moves away from serendipitous findings towards a rational, target-based approach. mdpi.com
One key strategy is scaffold hopping , where the this compound core is chemically modified to create new molecules with different core structures that retain the ability to bind to the same biological target. niper.gov.in This allows for the exploration of new chemical space and the potential to improve properties like potency, selectivity, and metabolic stability.
Another powerful approach is the design of multi-target agents , which can interact with multiple therapeutic targets simultaneously. nih.gov This is particularly valuable for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net The this compound moiety can be incorporated into hybrid molecules that combine pharmacophores for different targets. For instance, derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com
The integration of computational methods and artificial intelligence (AI) is revolutionizing this field. nih.govmdpi.com Deep learning and generative models can design novel molecules with desired properties, predict their bioactivity against specific targets, and optimize them for better binding affinity and selectivity, thereby accelerating the drug discovery pipeline. nih.govmdpi.comrsc.org
Table 1: Examples of Drug Design Strategies Utilizing Quinoline (B57606)/Quinolone Scaffolds
| Strategy | Description | Potential Advantage | Relevant Target Examples |
| Scaffold-Based Design | Using the core quinoline structure as a template to develop new compounds with specific biological activities. mdpi.com | Faster identification of bioactive compounds by leveraging a known pharmacophore. | Kinases (e.g., PI3Kα), Lipoxygenases (LOX). mdpi.com |
| Scaffold Hopping | Replacing the quinoline core with a structurally different scaffold while maintaining similar biological activity. niper.gov.in | Bypassing patent limitations, improving pharmacokinetic properties, and discovering novel chemical classes. niper.gov.in | Kinase Inhibitors, PDE5 Inhibitors. niper.gov.in |
| Multi-Target Drug Design | Creating single molecules that can modulate multiple biological targets involved in a disease. nih.govrsc.org | Enhanced therapeutic efficacy and potential to overcome drug resistance in complex diseases. researchgate.net | Dual inhibitors for targets like GSK3β and JNK3. rsc.org |
| AI-Driven De Novo Design | Utilizing artificial intelligence and deep learning to generate novel molecular structures tailored for specific protein targets. mdpi.com | Rapid exploration of vast chemical space to identify potent and selective drug candidates. | EGFR, S1PR1, HTR1A. mdpi.com |
Exploration of Novel Biological Targets and Mechanisms of Action
While quinoline derivatives are well-known for their antimalarial and antibacterial activities, ongoing research is uncovering a much broader spectrum of biological effects. A significant future direction for this compound research is the systematic exploration of novel biological targets and the elucidation of their mechanisms of action.
Derivatives of chloroquinoline are being investigated for their anticancer properties. Studies have shown that some novel chloroquinoline compounds exhibit cytotoxic activity against various cancer cell lines, with molecular docking studies suggesting that their mechanism of action could involve the inhibition of enzymes like PI3K. nih.gov Quinolinone derivatives have also been identified as potential inhibitors of soybean lipoxygenase (LOX), indicating anti-inflammatory potential. mdpi.com
Beyond cancer and inflammation, the quinoline scaffold is being explored for activity against other diseases. For example, 4-aminoquinoline (B48711) derivatives have been studied as potential agents against leishmaniasis, a parasitic disease. frontiersin.org Their proposed mechanisms include acting as agonists of Toll-like receptors (TLRs) to stimulate an immune response and accumulating in the macrophage lysosomes where the parasite resides. frontiersin.org The fundamental mechanism for the antimalarial activity of compounds like chloroquine (B1663885) involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to a buildup of toxic free heme. nih.gov This established mechanism provides a basis for designing new derivatives targeting similar pathways in other protozoal diseases.
Table 2: Investigated Biological Targets for Quinoline Derivatives
| Disease Area | Potential Biological Target/Mechanism | Example Compound Class |
| Cancer | PI3K enzyme inhibition. nih.gov | Chloroquinoline-benzenesulfonamide hybrids. nih.gov |
| Malaria | Inhibition of β-hematin (hemozoin) formation. nih.gov | Quinoline-1,2,4-triazine hybrids. nih.gov |
| Inflammation | Soybean Lipoxygenase (LOX) Inhibition. mdpi.com | 4-hydroxy-2-quinolinone carboxamides. mdpi.com |
| Leishmaniasis | Toll-like receptor (TLR) agonism, accumulation in macrophage lysosomes. frontiersin.org | 4-Aminoquinolines. frontiersin.org |
| Bacterial Infections | DNA gyrase and topoisomerase IV inhibition. | Fluoroquinolones. sruc.ac.uk |
Sustainable Synthesis and Green Chemistry Approaches in this compound Production
The pharmaceutical industry is under increasing pressure to adopt more environmentally responsible manufacturing processes. jddhs.com Green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances, offers a framework for the sustainable production of this compound and its derivatives. mdpi.com
Key principles of green chemistry are being applied to quinoline synthesis. scitechnol.com This includes:
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol, or developing solvent-free reaction conditions. mdpi.com
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. This includes biocatalysis and heterogeneous catalysis, where catalysts can be easily recovered and reused. jddhs.com
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing byproduct formation. scitechnol.com
One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates, which reduces solvent use, purification steps, and waste generation. nih.gov
These green approaches are not only beneficial for the environment but can also lead to more cost-effective and efficient chemical processes, making them highly desirable for the pharmaceutical industry. sruc.ac.uk
Multidisciplinary Research Opportunities for this compound Derivatives
The future of this compound research lies in fostering collaboration across diverse scientific disciplines. The complexity of modern drug discovery and development necessitates a multidisciplinary approach, integrating expertise from various fields to unlock the full potential of this versatile scaffold.
Medicinal Chemistry and Computational Biology: Chemists can synthesize novel derivatives while computational biologists use molecular modeling, AI, and bioinformatics to predict their interactions with biological targets, prioritize candidates for synthesis, and guide lead optimization. nih.govmdpi.com
Pharmacology and Molecular Biology: Pharmacologists and molecular biologists are essential for evaluating the synthesized compounds in cellular and animal models, identifying their biological targets, and elucidating their mechanisms of action. researchgate.net
Chemical Engineering and Green Chemistry: Collaborations with chemical engineers are crucial for developing scalable, safe, and sustainable synthetic processes for manufacturing promising drug candidates, applying the principles of green chemistry. nih.gov
Materials Science: There are opportunities to explore the use of this compound derivatives in materials science, for example, in the development of novel sensors, functional polymers, or photodynamic therapy agents.
By breaking down traditional research silos, these synergistic collaborations will accelerate the translation of fundamental chemical research into tangible therapeutic innovations and novel applications, ensuring that the study of this compound continues to be a vibrant and impactful field.
Q & A
Q. How should researchers conduct a literature review to identify gaps in this compound’s medicinal chemistry applications?
- Methodological Answer :
- Database Mining : Use SciFinder and Reaxys to aggregate studies on bioactivity (e.g., antimicrobial, anticancer).
- Patent Analysis : Review recent filings for unexplored derivatives or formulations.
- Meta-Analysis : Compare structure-activity relationships (SAR) across quinoline analogs.
Prioritize citing primary sources and avoid over-reliance on review articles to maintain rigor .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
